2-(3-(2,4-dichlorophenoxy)-2-hydroxypropyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide
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Overview
Description
2-(3-(2,4-dichlorophenoxy)-2-hydroxypropyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide is a useful research compound. Its molecular formula is C16H13Cl2NO5S and its molecular weight is 402.24. The purity is usually 95%.
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Scientific Research Applications
Chemical Transformations and Derivatives
- 2-(3-(2,4-dichlorophenoxy)-2-hydroxypropyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide, a derivative of saccharin, undergoes a variety of chemical transformations. These include reactions with thionyl chloride and dilute alkali, leading to the formation of new ring systems and compounds (Ashby, Griffiths, & Paton, 1978).
Synthesis and Biological Activities
- Novel biologically active 4-hydroxy-N'-(benzylidene)-2H-benzo[e][1,2]thiazine-3-carbohydrazide 1,1-dioxides, starting from saccharin, exhibit antibacterial and DPPH radical scavenging activities (Zia-ur-Rehman et al., 2009).
Agricultural Applications
- The compound demonstrates potential use in agriculture, as shown in a study on Diclofop, a derivative used for Italian Ryegrass control in Winter Wheat, indicating its effectiveness as a selective herbicide (Khodayari, Frans, & Collins, 1983).
Structural and Crystallographic Analysis
- Isothiazol-3(2H)-one 1,1-dioxides, analogs of saccharin, have been studied for their crystal structures, contributing to the understanding of their molecular geometry and potential applications (Ng, 1993).
Synthesis Methodologies
- Innovative synthesis methods, such as using microwave irradiation, have been developed for efficient production of 2-hydroethyl-benzo[d]isothiazole-3(2H)-one, demonstrating advancements in synthetic chemistry techniques (Qiang, 2012).
Industrial and Medicinal Chemistry
- The synthesis and bioactivity of benzisothiazolone derivatives, like the one mentioned, indicate their potential as microbiocides with strong antimicrobial activity, highlighting their relevance in both industrial and medicinal chemistry (Xu, Lin, & Lin, 2011).
Mechanism of Action
Target of Action
It is known that similar compounds, such as 2,4-dichlorophenoxyacetic acid (2,4-d), primarily target the enzyme systems involved in plant growth .
Mode of Action
Synthetic auxins are known to induce uncontrolled, rapid cell growth, leading to the eventual death of the plant .
Biochemical Pathways
Similar compounds like 2,4-d are known to affect the auxin signaling pathway, which regulates various aspects of plant growth and development .
Pharmacokinetics
A study on 2,4-d, a structurally similar compound, showed that it is highly soluble in water, volatile, and has a low potential to leach to groundwater .
Result of Action
Similar compounds like 2,4-d are known to cause uncontrolled, rapid cell growth in plants, leading to their eventual death .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the solubility of similar compounds like 2,4-D in water suggests that they can be easily transported in the environment, potentially affecting non-target organisms . Moreover, these compounds may persist in aquatic systems under certain conditions .
Properties
IUPAC Name |
2-[3-(2,4-dichlorophenoxy)-2-hydroxypropyl]-1,1-dioxo-1,2-benzothiazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2NO5S/c17-10-5-6-14(13(18)7-10)24-9-11(20)8-19-16(21)12-3-1-2-4-15(12)25(19,22)23/h1-7,11,20H,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVTOFWFHRJHJGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CC(COC3=C(C=C(C=C3)Cl)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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